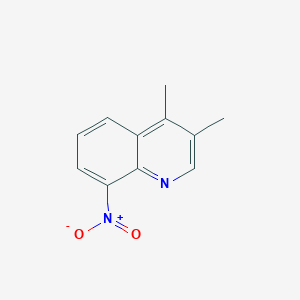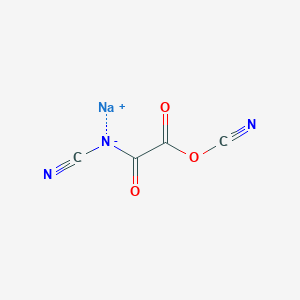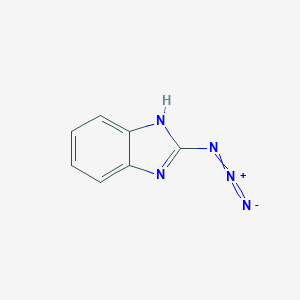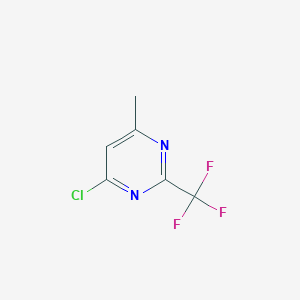
4-Chloro-6-methyl-2-trifluoromethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
4-Chloro-6-methyl-2-trifluoromethylpyrimidine is a compound of interest due to its potential applications in various fields of chemical research. While direct studies on this specific compound are limited, synthesis methods for closely related pyrimidine derivatives offer insights into possible approaches. For example, a method for synthesizing 4,6-dichloro-2-methylpyrimidine, an analog to the compound of interest, involves the cyclization of acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride under optimized conditions, achieving a yield of 59.65% (Guo Lei-ming, 2012). This method highlights the potential synthesis pathways that could be adapted for 4-Chloro-6-methyl-2-trifluoromethylpyrimidine.
Molecular Structure Analysis
The molecular structure and characterization of pyrimidine derivatives are essential for understanding their chemical behavior. Studies on similar compounds, such as 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine, reveal detailed crystallographic data, providing insights into the possible molecular configuration of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine. Such compounds exhibit distinct crystal structures and can be characterized by single-crystal X-ray diffraction analysis, offering a foundation for understanding the molecular structure of the compound (Guo et al., 2007).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, contributing to their versatility in chemical synthesis and applications. For instance, electrochemical synthesis methods have been developed for creating functionalized arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides, suggesting similar reactivity could be expected from 4-Chloro-6-methyl-2-trifluoromethylpyrimidine (S. Sengmany et al., 2011). This highlights the compound's potential for undergoing diverse chemical transformations.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Investigations into compounds like 2-amino-4-chloro-6-methylpyrimidine with 4-methylbenzoic acid have explored their solvency and crystallization behaviors, which could provide analogs for understanding the physical properties of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine (N. C. Khalib et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with various reagents, can be inferred from studies on similar pyrimidine compounds. For example, the electrocyclic rearrangement of pyrimidine derivatives highlights complex reaction pathways that could be relevant to the chemical behavior of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine (K. Ohkura et al., 2001). Understanding these properties is crucial for the compound's application in synthesis and its potential functionalization.
科学的研究の応用
Synthesis and Characterization
- Pyrimidine Derivatives Synthesis : 4-Chloro-6-methyl-2-trifluoromethylpyrimidine has been utilized in the synthesis of various fluorinated pyrimidine derivatives, which are significant due to their potential biological activity and applications in medicinal chemistry (Popova et al., 1999).
- Formation of Pyrimidinyldichlorophosphate Esters : This compound is involved in the formation of pyrimidinyldichlorophosphate esters, which are intermediates in converting pyrimidinols to chloropyrimidines, a crucial step in the synthesis of various pyrimidine-based compounds (Gershon et al., 1983).
Chemical Reactions and Mechanisms
- Study of Chlorination Processes : The chlorination of pyrimidines, including 4-Chloro-6-methyl-2-trifluoromethylpyrimidine, with phosphorus oxychloride has been studied, providing insights into the regiospecificity and mechanism of by-product formation in these reactions (Gershon & Grefig, 1984).
Biological and Pharmacological Research
- Potential in Anticancer Therapy : Triazolopyrimidines, including derivatives of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine, have been studied as anticancer agents. These compounds have shown unique mechanisms of tubulin inhibition, making them promising candidates for cancer treatment (Zhang et al., 2007).
Industrial Applications
- Herbicide Development : 4-Chloro-6-methyl-2-trifluoromethylpyrimidine has been used in the synthesis of new intermediates for herbicidal sulfonylureas. These compounds are significant for developing selective post-emergence herbicides in agriculture (Hamprecht et al., 1999).
Safety And Hazards
特性
IUPAC Name |
4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c1-3-2-4(7)12-5(11-3)6(8,9)10/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGKRWRIUHIHDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648594 |
Source


|
| Record name | 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-2-trifluoromethylpyrimidine | |
CAS RN |
1582-25-8 |
Source


|
| Record name | 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1582-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

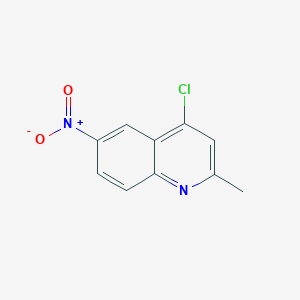
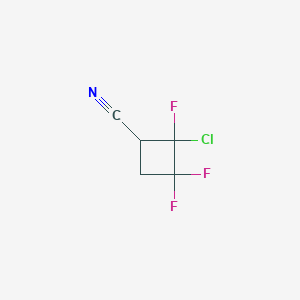






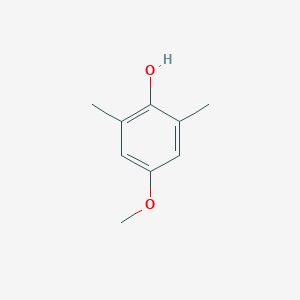
![ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate](/img/structure/B74630.png)
